(6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid
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Overview
Description
(6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzothiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiadiazole with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Substitution: The chlorine atom on the benzothiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., ethanol, toluene)
Major Products Formed:
Biaryl compounds: through Suzuki-Miyaura coupling
Alcohols or ketones: through oxidation
Substituted benzothiadiazoles: through nucleophilic substitution
Scientific Research Applications
(6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole ring’s ability to absorb and emit light.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- (4-Bromo-2,1,3-benzothiadiazol-7-yl)boronic acid
- (2,1,3-Benzothiadiazol-4-yl)boronic acid
Comparison: (6-Chloro-2,1,3-benzothiadiazol-4-yl)boronic acid is unique due to the presence of a chlorine atom at the 6-position of the benzothiadiazole ring, which can influence its reactivity and properties. Compared to its brominated or unsubstituted counterparts, the chloro derivative may exhibit different electronic and steric effects, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
(6-chloro-2,1,3-benzothiadiazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2S/c8-3-1-4(7(11)12)6-5(2-3)9-13-10-6/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVOPUSUZNDNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=NSN=C12)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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